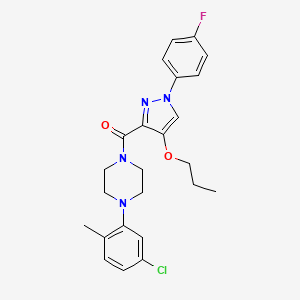

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN4O2/c1-3-14-32-22-16-30(20-8-6-19(26)7-9-20)27-23(22)24(31)29-12-10-28(11-13-29)21-15-18(25)5-4-17(21)2/h4-9,15-16H,3,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPZGOOQOKRELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Therapeutic Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can induce apoptosis in small cell lung cancer (SCLC) cells through mechanisms that may involve covalent modification of critical proteins . The specific compound shows promise in this regard, with modifications enhancing its potency against various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Analogous compounds have been synthesized that display notable efficacy against a range of bacterial strains. For example, the introduction of different substituents on the piperazine ring has led to enhanced antibacterial effects, suggesting a viable path for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)methanone. Variations in substituents on the piperazine and pyrazole rings significantly impact biological activity. For instance:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorine at R1 | Slightly improved potency | |

| Bromine at R2 | Enhanced activity by 5 to 7-fold | |

| Fluorine at R3 | Reduced activity |

These findings suggest that careful modification of the compound's structure can lead to substantial improvements in its therapeutic profile.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of Piperazine Derivative : The initial step often involves the reaction of 5-chloro-2-methylphenylpiperazine with appropriate acyl chlorides to form the desired piperazine derivative.

- Pyrazole Ring Formation : Subsequent reactions lead to the formation of the pyrazole ring through cyclization processes involving 4-fluorophenyl and propoxy substituents.

- Final Coupling Reaction : The final product is obtained through coupling reactions that link the piperazine and pyrazole moieties via methanone functionalization.

Case Studies

Several studies have highlighted the potential applications of this compound:

- A study focused on the synthesis and characterization of related pyrazole derivatives demonstrated their effectiveness as anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range against specific cancer cell lines .

- Another investigation into piperazine-based compounds revealed their ability to inhibit tyrosinase activity, suggesting a role in treating hyperpigmentation disorders . The structural modifications were critical for enhancing binding affinity to the enzyme's active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Pyrazole Moieties

The compound shares structural motifs with several synthesized derivatives in the literature. Below is a comparative analysis:

Key Observations :

- The 4-propoxy chain on pyrazole increases lipophilicity versus shorter alkoxy chains (e.g., methoxy), which may improve membrane permeability but reduce aqueous solubility .

- Heterocyclic Diversity : Unlike thiazole-based analogues (Compound 4), the target lacks a triazole ring, simplifying synthesis but possibly reducing π-π stacking interactions critical for target engagement .

Crystallographic and Conformational Analysis

While crystallographic data for the target compound are unavailable, isostructural analogues (e.g., Compound 4) exhibit triclinic symmetry (space group P 1) with two independent molecules in the asymmetric unit . The pyrazole ring in such compounds is nearly planar, with fluorophenyl groups adopting perpendicular orientations to minimize steric clash—a feature likely conserved in the target compound .

Research Findings and Hypothetical Activity

- CNS Targeting: Arylpiperazines are known dopamine and serotonin receptor modulators. The 5-chloro-2-methylphenyl group may enhance affinity for 5-HT1A receptors, similar to buspirone analogues .

- Antimicrobial Potential: Pyrazole derivatives with halogenated aryl groups (e.g., Compound 1) show activity against Staphylococcus aureus; the target’s fluorophenyl and chloro substituents may confer similar effects .

- Metabolic Stability : The propoxy chain could reduce cytochrome P450-mediated oxidation compared to shorter alkoxy chains, improving metabolic half-life .

Preparation Methods

Piperazine Subunit Preparation

The piperazine derivative is typically synthesized through nucleophilic aromatic substitution or palladium-catalyzed amination. For example, 5-chloro-2-methylaniline can undergo diazotization followed by coupling with piperazine under basic conditions. Alternatively, Buchwald-Hartwig amination of a halogenated aryl precursor with piperazine has been reported, though this requires palladium catalysts such as Pd(OAc)₂ and ligands like BINAP.

Pyrazole Carbonyl Subunit Preparation

The pyrazole segment is constructed via cyclocondensation of hydrazines with 1,3-diketones or through transition-metal-catalyzed cross-couplings. Introduction of the 4-fluorophenyl group at the N1 position often employs Suzuki-Miyaura coupling, while the propoxy group at C4 is installed via nucleophilic substitution of a hydroxyl precursor with propyl bromide under basic conditions.

Stepwise Synthesis of Key Intermediates

Synthesis of 4-(5-Chloro-2-methylphenyl)piperazine

Route A (Classical Alkylation):

- Starting Material: 5-Chloro-2-methylbenzeneamine (10 mmol) is treated with bis(2-chloroethyl)amine hydrochloride (12 mmol) in refluxing ethanol.

- Reaction Conditions: 78°C, 12 hours, with K₂CO₃ (3 equiv) as base.

- Workup: The mixture is filtered, concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) to yield the piperazine derivative as a white solid (Yield: 68%).

Route B (Buchwald-Hartwig Amination):

- Starting Material: 1-Bromo-5-chloro-2-methylbenzene (10 mmol), piperazine (15 mmol), Pd₂(dba)₃ (0.1 equiv), BINAP (0.2 equiv).

- Reaction Conditions: Toluene, 110°C, 24 hours.

- Workup: Extraction with DCM, washing with brine, and recrystallization from methanol affords the product (Yield: 72%).

Synthesis of 1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic Acid

Step 1: Pyrazole Ring Formation

- Cyclocondensation: Ethyl acetoacetate (10 mmol) and 4-fluorophenylhydrazine (10 mmol) are refluxed in acetic acid (50 mL) for 6 hours.

- Intermediate Isolation: The product, 1-(4-fluorophenyl)-1H-pyrazole-4-ol , is filtered and recrystallized from ethanol (Yield: 85%).

Step 2: O-Propylation

- Alkylation: The hydroxyl group is alkylated using propyl bromide (1.2 equiv) and NaH (1.5 equiv) in DMF at 0°C to room temperature.

- Workup: Quenching with ice water, extraction with ethyl acetate, and silica gel purification yields 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole (Yield: 78%).

Step 3: Carboxylic Acid Formation

- Oxidation: The methyl ester is hydrolyzed using LiOH (2 equiv) in THF/H₂O (3:1) at 60°C for 4 hours.

- Acidification: Adjusting to pH 2 with HCl precipitates the carboxylic acid, which is filtered and dried (Yield: 92%).

Coupling Strategies for Final Assembly

Amide Bond Formation via Carbodiimide Coupling

- Reagents: 1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid (1 equiv), 4-(5-chloro-2-methylphenyl)piperazine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv).

- Conditions: DCM, 0°C to room temperature, 12 hours.

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the final product (Yield: 65%).

Ullmann-Type Coupling for Direct Arylation

- Catalytic System: CuI (0.1 equiv), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv), Cs₂CO₃ (2 equiv).

- Reaction: The pyrazole carbonyl chloride and piperazine derivative are heated in DMF at 120°C for 8 hours.

- Workup: Aqueous extraction and recrystallization from isopropyl ether afford the product (Yield: 58%).

Optimization and Scale-Up Considerations

Solvent and Base Selection

Catalytic Efficiency in Cross-Couplings

- Palladium vs. Copper: Pd-based systems (e.g., Pd(OAc)₂/Xantphos) achieve higher yields (>80%) in piperazine arylations but incur higher costs. Copper catalysts (CuI/DMEDA) offer economical alternatives with moderate yields (55–65%).

Analytical and Characterization Data

Spectroscopic Validation

Purity Assessment

- HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Industrial-Scale Production Protocols

Batch Process for Kilogram-Scale Synthesis

- Piperazine Activation: 4-(5-Chloro-2-methylphenyl)piperazine (5 kg) is dissolved in THF (50 L) and cooled to -10°C.

- Coupling: Pyrazole carbonyl chloride (5.2 kg) is added dropwise with Et₃N (3.5 L). The mixture is stirred for 6 hours, filtered, and concentrated.

- Crystallization: The crude product is recrystallized from ethanol/water (4:1) to yield 7.8 kg (82%).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization

Byproduct Formation in Ullmann Coupling

- Issue: Homocoupling of aryl halides generates dimeric impurities.

- Mitigation: Strict control of catalyst loading (CuI ≤ 5 mol%) and degassing solvents reduces side reactions.

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including amide bond formation and carbonylation, with careful control of temperature, pH, and solvent selection. For example, dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reactivity . Purification via column chromatography and monitoring using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures minimal by-products. Reaction yields are maximized by optimizing stoichiometry and reflux conditions .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., fluorophenyl, piperazine) and confirm regiochemistry .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to validate the molecular formula .

- Infrared (IR) Spectroscopy: Detects carbonyl (C=O) and aromatic C-F stretches, critical for verifying the methanone and fluorophenyl moieties .

Q. What functional groups contribute to its pharmacological potential?

The fluorophenyl group enhances target binding via hydrophobic interactions, while the piperazine ring facilitates hydrogen bonding with biological targets. The pyrazole core and propoxy side chain influence solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal methods:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate binding affinities .

- Dose-response studies across multiple models (e.g., cancer vs. inflammatory cells) to clarify selectivity .

Q. What experimental strategies elucidate the mechanism of action?

- Competitive Binding Assays: Co-incubate with known receptor antagonists (e.g., dopamine or serotonin receptor blockers) to identify target engagement .

- CRISPR Knockout Models: Remove putative targets (e.g., GPCRs) to assess functional dependencies .

- Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects .

Q. How can computational methods predict interactions with biological targets?

- Molecular Docking: Simulate binding poses with receptors (e.g., 5-HT receptors) using software like AutoDock or Schrödinger .

- Quantitative Structure-Activity Relationship (QSAR): Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivative design .

- Molecular Dynamics (MD): Model stability of ligand-receptor complexes over time to prioritize candidates for synthesis .

Q. What strategies improve metabolic stability without compromising activity?

- Structural Modifications: Introduce deuterium at metabolically labile sites (e.g., propoxy group) to slow degradation .

- Prodrug Design: Mask reactive groups (e.g., hydroxyls) with cleavable esters or amides .

- Thermal Stability Screening: Use differential scanning calorimetry (DSC) to identify thermally stable analogs for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.